molecular formula C20H19N5 B11215449 1-(4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11215449
M. Wt: 329.4 g/mol
InChI Key: AXFRDGWJMVXSNR-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, with a 4-methylphenyl group and a 1-phenylethyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides, aryl halides, and bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

1-(4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it might inhibit a key enzyme involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • **1-(4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyr

Properties

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H19N5/c1-14-8-10-17(11-9-14)25-20-18(12-23-25)19(21-13-22-20)24-15(2)16-6-4-3-5-7-16/h3-13,15H,1-2H3,(H,21,22,24)

InChI Key

AXFRDGWJMVXSNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C)C4=CC=CC=C4

Origin of Product

United States

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